The Intricate Architecture of Stemoninine: A Technical Guide for Scientific Professionals
The Intricate Architecture of Stemoninine: A Technical Guide for Scientific Professionals
An in-depth exploration of the chemical structure, spectroscopic properties, and biological activities of Stemoninine, a prominent member of the Stemona alkaloids.
Stemoninine, a complex polycyclic alkaloid isolated from the roots of various Stemona species, has garnered significant interest within the scientific community for its unique structural framework and notable biological activities. This technical guide provides a comprehensive overview of the chemical structure of Stemoninine, including its stereochemistry, and presents available data on its spectroscopic characterization and antitussive properties, tailored for researchers, scientists, and drug development professionals.
Core Chemical Structure and Stereochemistry
Stemoninine possesses a complex tetracyclic core, characterized by a fused perhydro-aza-azulene and a spiro-butyrolactone moiety. Its systematic IUPAC name is (1S,2R,3S,4R,6R,11S)-3-ethyl-3'-methyl-11-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[5-oxa-10-azatricyclo[8.3.0.02,6]tridecane-4,5'-furan]-2'-one.[1] The molecule is distinguished by a high degree of stereochemical complexity, featuring multiple chiral centers that define its three-dimensional architecture.
| Property | Value |
| Molecular Formula | C₂₂H₃₁NO₅[1] |
| Molecular Weight | 389.48 g/mol |
| IUPAC Name | (1S,2R,3S,4R,6R,11S)-3-ethyl-3'-methyl-11-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[5-oxa-10-azatricyclo[8.3.0.02,6]tridecane-4,5'-furan]-2'-one[1] |
| CAS Number | 6879-01-2 |
| Natural Sources | Stemona japonica, Stemona tuberosa, Stemona sessilifolia[1] |
The intricate arrangement of its stereocenters is crucial for its biological activity and presents a formidable challenge for total synthesis.
Below is a 2D representation of the chemical structure of Stemoninine.
Caption: 2D Chemical Structure of Stemoninine.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are instrumental in defining the connectivity and stereochemistry of the Stemoninine molecule. The proton NMR spectrum exhibits a complex pattern of signals in both the aliphatic and olefinic regions, corresponding to the numerous protons in distinct chemical environments. 2D NMR techniques, such as COSY, HSQC, and HMBC, have been crucial in assembling the molecular framework by establishing proton-proton and proton-carbon correlations.
Expected ¹H NMR Spectral Features:
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Aliphatic Protons: A complex series of multiplets in the upfield region (δ 1.0-4.0 ppm) corresponding to the protons of the tetracyclic core and the ethyl and methyl substituents.
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Olefinic Protons: Signals in the downfield region characteristic of the protons on the unsaturated butyrolactone ring.
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Methine Protons: Several distinct methine signals corresponding to the numerous chiral centers.
Expected ¹³C NMR Spectral Features:
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Carbonyl Carbons: Resonances in the downfield region (δ 170-180 ppm) corresponding to the two lactone carbonyl groups.
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Olefinic Carbons: Signals for the sp² hybridized carbons of the unsaturated butyrolactone ring.
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Aliphatic Carbons: A multitude of signals in the upfield region representing the sp³ hybridized carbons of the core structure and substituents.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of Stemoninine, further confirming its molecular formula. The fragmentation pattern can offer insights into the connectivity of the molecule.
| Ion | m/z (Expected) |
| [M+H]⁺ | 390.2275 |
| [M+Na]⁺ | 412.2094 |
The fragmentation of Stemoninine under mass spectrometric conditions would likely involve characteristic losses of the side chains and cleavages within the intricate ring system.
Infrared (IR) Spectroscopy
The IR spectrum of Stemoninine is expected to show characteristic absorption bands corresponding to its functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O (Lactone) | ~1750-1780 |
| C=C (Alkene) | ~1650 |
| C-O (Ether/Lactone) | ~1000-1300 |
| C-H (sp³, sp²) | ~2850-3100 |
Experimental Protocols
Detailed, step-by-step experimental protocols for the isolation and total synthesis of Stemoninine are not consistently reported in a standardized format. However, a general overview of the methodologies employed is presented below.
Isolation from Natural Sources
Stemoninine is typically isolated from the roots of Stemona species. A general workflow for its extraction and purification is as follows:
Caption: General workflow for the isolation of Stemoninine.
A patented method describes the use of supercritical CO₂ extraction for obtaining Stemoninine from the tuber of Stemona. This process involves pulverizing the crude drug, alkalizing it, and then performing the extraction under specific temperature and pressure conditions, followed by alcohol precipitation and recrystallization.
Total Synthesis
The total synthesis of Stemoninine is a complex undertaking that has been approached by several research groups. Key strategies often involve the stereoselective construction of the intricate polycyclic core. Some of the notable reactions employed in these syntheses include:
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Staudinger-aza-Wittig reaction: For the formation of the perhydroazepine ring system.
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Iodine-induced tandem cyclization: To construct the pyrrolidino-butyrolactone framework.
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Diels-Alder reaction: To build key carbocyclic rings.
These synthetic routes provide valuable platforms for the generation of Stemoninine analogs for structure-activity relationship studies.
Biological Activity and Signaling Pathways
Stemoninine is primarily recognized for its potent antitussive (cough-suppressing) properties.
Antitussive Activity
Studies have demonstrated that Stemoninine exhibits significant antitussive effects. In a key preclinical study, Stemoninine showed strong antitussive activity in a citric acid-induced cough model in guinea pigs. This effect is a hallmark of the Stemona alkaloids and has led to their traditional use in treating respiratory ailments.
Mechanism of Action and Signaling Pathways
The precise molecular mechanism underlying the antitussive action of Stemoninine is not yet fully elucidated. However, the activity of many centrally acting antitussives is known to involve the modulation of neuronal signaling within the brainstem's cough center. It is hypothesized that Stemoninine may interact with specific receptors or ion channels in this region to suppress the cough reflex.
Caption: Hypothesized central mechanism of Stemoninine's antitussive action.
Further research is required to identify the specific molecular targets of Stemoninine and the downstream signaling cascades it modulates to exert its therapeutic effect. Understanding these pathways will be critical for the development of novel and more effective antitussive drugs.
Conclusion
Stemoninine stands as a testament to the structural diversity and therapeutic potential of natural products. Its complex chemical architecture, while posing a significant synthetic challenge, offers a unique scaffold for the design of new therapeutic agents. The confirmed antitussive activity of Stemoninine warrants further investigation into its mechanism of action, which could unveil novel targets for the treatment of cough and other respiratory conditions. This technical guide provides a foundational understanding of the chemical and biological properties of Stemoninine, serving as a valuable resource for scientists engaged in natural product chemistry, medicinal chemistry, and drug discovery.
